molecular formula C34H66O2 B14506667 Hexadecyl octadec-2-enoate CAS No. 63566-34-7

Hexadecyl octadec-2-enoate

Cat. No.: B14506667
CAS No.: 63566-34-7
M. Wt: 506.9 g/mol
InChI Key: MFAMXPFSPHCWJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexadecyl octadec-2-enoate is a monoester compound formed by the esterification of hexadecanol (C₁₆H₃₃OH) and octadec-2-enoic acid (C₁₈H₃₃O₂). Its molecular formula is C₃₄H₆₆O₂, with a molecular weight of 506.9 g/mol. The structure features a 16-carbon alkyl chain (hexadecyl) and an 18-carbon unsaturated acyl group with a double bond at the Δ² position. This compound is notable for its amphiphilic nature, combining hydrophobic alkyl chains with a polar ester group, making it suitable for applications in emollients, surfactants, and lipid-based formulations .

Properties

CAS No.

63566-34-7

Molecular Formula

C34H66O2

Molecular Weight

506.9 g/mol

IUPAC Name

hexadecyl octadec-2-enoate

InChI

InChI=1S/C34H66O2/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34(35)36-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h30,32H,3-29,31,33H2,1-2H3

InChI Key

MFAMXPFSPHCWJY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)C=CCCCCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexadecyl octadec-2-enoate can be synthesized through the esterification of hexadecanol (cetyl alcohol) with octadec-2-enoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid catalyst. The mixture is heated to a specific temperature to promote the esterification reaction. After the reaction is complete, the product is purified through distillation or other separation techniques to obtain the pure ester.

Chemical Reactions Analysis

Types of Reactions: Hexadecyl octadec-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester to its corresponding alcohols.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or alcohols.

Scientific Research Applications

Hexadecyl octadec-2-enoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reactant in organic synthesis and as a standard in analytical chemistry.

    Biology: Employed in the study of lipid metabolism and as a component in lipid-based formulations.

    Medicine: Investigated for its potential use in drug delivery systems and as a bioactive compound in pharmaceuticals.

    Industry: Utilized in the production of cosmetics, lubricants, and surfactants due to its emollient properties.

Mechanism of Action

The mechanism of action of hexadecyl octadec-2-enoate involves its interaction with lipid membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific enzymes, modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Properties Applications
This compound C₃₄H₆₆O₂ 506.9 Unsaturated, fluid, occlusive Skincare emollients, lipid nanoparticles
Hexadecyl hexadecanoate C₃₂H₆₄O₂ 480.8 Saturated, high melting point Solid cosmetics, ointments
1,2-Ethanediyl octadecanoate C₃₈H₇₄O₄ 595.0 Diester, rigid Industrial lubricants
Hexadecanamide C₁₆H₃₃NO 243.4 Amide, H-bonding Drug delivery systems
Isocetyl palmitate C₃₂H₆₄O₂ 480.8 Branched alkyl, stable emulsions High-end cosmetics

Research Findings and Implications

  • Double Bond Position: The Δ² unsaturation in this compound enhances oxidative stability compared to Δ⁹ isomers, as seen in hexadec-9-enoic acid derivatives .
  • Industrial Relevance: Branched or unsaturated esters are prioritized in nanotechnology for stabilizing lipid-based nanoparticles, as demonstrated in hollow Cu₂O-Au electrocatalysts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.